molecular formula C66H101N23O17 B612451 Compstatin control peptide CAS No. 301544-78-5

Compstatin control peptide

Katalognummer B612451
CAS-Nummer: 301544-78-5
Molekulargewicht: 1488.67
InChI-Schlüssel: SAJZITDYWAOPDD-LSPMIEDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compstatin is a cyclic peptide that inhibits complement activation by binding to C3 and interfering with convertase formation and C3 cleavage . It was discovered as a promising complement inhibitor, and its optimization has led to a series of analogs that show promise for a wide spectrum of clinical applications .


Molecular Structure Analysis

The crystal structure of Cp40, a compstatin analog, complexed with its target C3b at 2.0-Å resolution has been reported . Structure-activity-relationship studies rationalize the picomolar affinity and long target residence achieved by lead optimization, and reveal a role for structural water in inhibitor binding . The structure of compstatin consists of a disulfide bridge and a type I beta-turn located at opposite sides to each other .


Chemical Reactions Analysis

Compstatin inhibits complement activation by binding to C3 and interfering with convertase formation and C3 cleavage . It binds to C3, inhibiting proteolytic cleavage by C3 convertase .


Physical And Chemical Properties Analysis

Compstatin is a 13-residue peptide . It has been reported to have improved inhibitory potency and pharmacokinetic profiles .

Wissenschaftliche Forschungsanwendungen

Complement System Inhibition

Compstatin control peptide is a potent inhibitor of the complement system . It specifically targets the C3 component of the complement system, thereby preventing the activation of the complement cascade . This makes it a promising therapeutic agent for diseases where the complement system plays a significant role .

Treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH)

A PEGylated, second-generation compstatin derivative (pegcetacoplan, Empaveli/Aspaveli; Apellis Pharmaceuticals) was approved in 2021 for the treatment of paroxysmal nocturnal hemoglobinuria . This disease is characterized by the destruction of red blood cells, and the use of compstatin control peptide helps to mitigate this .

Organ Protection in Polytrauma-Induced Hemorrhagic Shock

Early proof-of-concept studies showed potent systemic anti-inflammatory and organ-protective effects of compstatins in nonhuman primate models of polytrauma-induced hemorrhagic shock . This suggests that compstatin control peptide could be used to protect organs in patients suffering from severe trauma .

Treatment of Hemodialysis-Induced Inflammation

Compstatin control peptide has been shown to have potent anti-inflammatory effects in models of hemodialysis-induced inflammation . This suggests that it could be used as a therapeutic agent for patients undergoing hemodialysis .

Use in Xenotransplantation

Compstatin control peptide has been used in models of xenotransplantation . By inhibiting the complement system, it helps to prevent the immune rejection of transplanted organs .

Treatment of Age-Related Macular Degeneration

The enhanced intraocular residence and retinal distribution of the latest-generation compstatins may point to more tailored therapeutic solutions for retinal pathologies driven by C3 dysregulation such as age-related macular degeneration .

Use in Human Leukocyte Antigen–Incompatible Kidney Transplantation

Compstatin control peptide has been used in models of human leukocyte antigen–incompatible kidney transplantation . By inhibiting the complement system, it helps to prevent the immune rejection of transplanted kidneys .

Treatment of COVID-19 and Other Diseases

Next-generation derivatives with improved target affinities and pharmacokinetic properties (e.g., AMY-101; Amyndas Pharmaceuticals) are tested in clinical trials for periodontal disease, COVID-19, and other diseases .

Safety And Hazards

While specific safety and hazard information for Compstatin was not found, concerns related to systemic C3 interception have been reviewed .

Zukünftige Richtungen

With the approval of pegcetacoplan, a C3 inhibitor of the compstatin family, in 2021, C3-targeted treatment has been validated . Compstatin derivatives with enhanced pharmacodynamic and pharmacokinetic profiles are in clinical development . The study of the compstatin family may guide the application of existing and development of next-generation compstatin analogs .

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJZITDYWAOPDD-LSPMIEDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H101N23O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Compstatin control peptide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.